2-Methoxy-2-methylheptane

説明

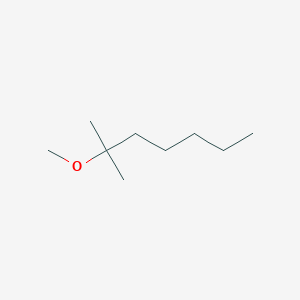

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methoxy-2-methylheptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-5-6-7-8-9(2,3)10-4/h5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRACWZCOVHBQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506104 | |

| Record name | 2-Methoxy-2-methylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76589-16-7 | |

| Record name | 2-Methoxy-2-methylheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76589-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-2-methylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-2-methylheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.250.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Thermodynamic and Kinetic Studies of 2 Methoxy 2 Methylheptane Production Processes

Reaction Equilibrium Analysis and Conversion Limits

The main reaction for producing MMH is a reversible liquid-phase reaction. researchgate.netacs.org The position of the chemical equilibrium is a key factor that determines the maximum achievable conversion of the reactants. Early kinetic models suggested the reaction was endothermic, implying that higher temperatures would favor higher conversion. tudelft.nl However, more recent thermodynamic analysis and comparison with other etherification processes have demonstrated that the reaction is, in fact, slightly exothermic. tudelft.nlkisti.re.kr

This exothermicity has significant implications for the process: according to Le Chatelier's principle, higher temperatures will shift the equilibrium unfavorably, thus lowering the maximum possible conversion. tudelft.nl While increased temperature accelerates the reaction rate, it simultaneously reduces the thermodynamic conversion limit. tudelft.nl For example, if the reaction is governed by this exothermic nature, the methanol (B129727) conversion achievable at 400 K might not surpass 30%, even with a significant excess of the other reactant, MH. tudelft.nl

The conversion is also heavily influenced by the initial molar ratio of the reactants. researchgate.net Studies show that increasing the ratio of 2-methyl-1-heptene (B91929) to methanol can enhance the equilibrium conversion of methanol. tudelft.nlresearchgate.net This strategy, however, leads to a larger recycle stream of unreacted MH, which increases separation costs, presenting a classic trade-off between reactor costs and separation costs in the process design. researchgate.netacs.org The upper temperature limit for the commonly used resin catalyst is approximately 400 K, which places a constraint on the operating conditions. researchgate.netutp.edu.my

Intrinsic Reaction Kinetics: Experimental Determination and Modeling

The kinetics of MMH synthesis are typically described using a pseudo-homogeneous model based on the mole fractions of the components and the weight of the catalyst. polyu.edu.hk The rate equations for the desired and undesired reactions have been determined experimentally.

The rate of the desired reaction (RD) to form MMH and the rate of the undesired reaction (RU) to form by-products can be expressed as follows:

RD = kDf * xMeOH * xMH - kDr * xMMH e3s-conferences.org

RU = kU * (xMeOH)2 datapdf.come3s-conferences.org

Where:

x represents the mole fraction of the respective component.

kDf is the forward rate constant for the desired reaction.

kDr is the reverse rate constant for the desired reaction.

kU is the rate constant for the undesired reaction.

The kinetic parameters, including the pre-exponential factors and activation energies, dictate the reactor sizing and temperature profiles required for a desired conversion. These parameters are crucial for accurate process simulation and optimization. The forward reaction rate constant is typically determined from experimental data obtained far from equilibrium (initial reaction rates), while the reverse rate constant is often calculated using the forward constant and the equilibrium constant. tudelft.nl

Below is a table of kinetic parameters for the etherification reaction as reported in process design studies.

| Parameter | Value | Unit |

|---|---|---|

| Forward Rate Constant (kDf) | 6.7 x 107 | kmol s-1 kgcat-1 |

| Reverse Rate Constant (kDr) | 2.1 x 10-6 | kmol s-1 kgcat-1 |

Data sourced from Griffin et al. utp.edu.my

The primary by-products in MMH synthesis are dimethyl ether (DME) and 2-methyl-2-heptanol (B1584528) (MHOH), formed through an irreversible side reaction involving methanol and 2-methyl-1-heptene. polyu.edu.hkutp.edu.my The kinetics of this reaction are second order with respect to the methanol concentration. datapdf.comutp.edu.my This dependency means that to achieve high selectivity towards the desired MMH product, the concentration of methanol in the reactor must be kept low. tudelft.nlutp.edu.my

Operating at higher temperatures can also negatively impact selectivity. Although higher temperatures increase reaction rates, the activation energy of the side reaction is greater than that of the main reaction, meaning the undesired reaction is favored more significantly by an increase in temperature. tudelft.nl Consequently, high temperatures slightly favor the secondary reaction, leading to decreased selectivity. tudelft.nl Process intensification techniques like reactive distillation can help minimize by-product formation by continuously removing the desired product from the reaction zone.

The kinetic parameter for the undesired reaction is provided below.

| Parameter | Value | Unit |

|---|---|---|

| Undesired Reaction Rate Constant (kU) | 1.3 x 109 | kmol s-1 kgcat-1 |

Data sourced from Griffin et al. utp.edu.my

Activation Energy Determination and Temperature Dependency of Reaction Rates

The activation energy is a critical kinetic parameter that describes the temperature sensitivity of a reaction rate. For the MMH production process, the activation energies of the competing reactions favor the use of high reactor temperatures to accelerate the rates. researchgate.netacs.org However, this is constrained by the thermal stability of the acid resin catalyst, which has an upper temperature limit of about 400 K. researchgate.netutp.edu.my

The activation energy for the forward desired reaction is lower than that of the undesired side reaction. This difference indicates that an increase in temperature will accelerate the side reaction more than the desired reaction, thereby reducing selectivity. tudelft.nl

The table below summarizes the activation energies for the forward, reverse, and undesired reactions.

| Reaction | Activation Energy (E) | Unit |

|---|---|---|

| Desired Forward Reaction (MMH formation) | 90,000 | kJ/kmol |

| Desired Reverse Reaction (MMH decomposition) | 900 | kJ/kmol |

| Undesired Reaction (By-product formation) | 105,900 | kJ/kmol |

Data sourced from Griffin et al. and Luyben. datapdf.comutp.edu.my

Phase Equilibrium Studies for Reaction Mixtures (Vapor-Liquid, Liquid-Liquid)

Phase equilibrium data is fundamental for designing the separation and purification stages of the MMH process. The reactor effluent is a multi-component mixture consisting of the product MMH, by-products DME and MHOH, and unreacted reactants MeOH and MH. datapdf.com

Vapor-liquid equilibrium (VLE) studies are particularly important. While the separation of the light component DME and the reactants appears to be straightforward, the separation of the main product MMH from the by-product MHOH presents a significant challenge. tudelft.nl Some predictive models suggest a large difference in the boiling points of MMH (424.4 K) and MHOH (471.4 K), implying an easy separation. However, other studies indicate that the actual boiling point difference is less than 8°C, making this separation more difficult and energy-intensive than previously estimated. tudelft.nl This discrepancy highlights the uncertainty associated with the thermodynamic models for this system, as experimental VLE data for the MMH/MHOH mixture is scarce. tudelft.nl The UNIQUAC thermodynamic model is often used in simulations of this process. ntnu.no

The table below lists the normal boiling points of the components involved in the process.

| Compound | Normal Boiling Point (K) |

|---|---|

| Dimethyl Ether (DME) | 248.2 |

| Methanol (MeOH) | 337.5 |

| 2-methyl-1-heptene (MH) | 392.2 |

| 2-Methoxy-2-methylheptane (MMH) | 424.4 |

| 2-methyl-2-heptanol (MHOH) | 471.4 |

Data sourced from Hussain et al.

Process Engineering, Design, and Optimization in 2 Methoxy 2 Methylheptane Manufacturing

Process Flowsheet Synthesis and Analysis

Process flowsheet synthesis is critical for developing an economically viable and efficient manufacturing process for 2-methoxy-2-methylheptane. This involves designing the sequence of reactors and separation units to achieve high product purity while managing unreacted raw materials and byproducts.

The traditional production method for MMH follows a conventional reactor-separator-recycle configuration. datapdf.comntnu.noresearchgate.net This process typically features a fixed-bed catalytic reactor followed by a sequence of three distillation columns to separate the various components. datapdf.com A significant challenge in this setup is the trade-off between reactor costs and separation costs; achieving a high yield of MMH requires either a very large reactor or a large excess of MH, which leads to a substantial recycle stream and increased separation expenses. acs.orgresearchgate.netntnu.no

Process intensification offers a solution to the high capital and operating costs of the conventional design. datapdf.com Techniques such as Reactive Distillation (RD) and the use of a Dividing Wall Column (DWC) have been shown to provide significant improvements.

Reactive Distillation (RD): This approach integrates the chemical reaction and separation into a single unit. By continuously removing products from the reaction zone, RD can shift the equilibrium to favor higher conversion of reactants, thereby increasing the yield of MMH. Studies have shown that an innovative RD configuration can reduce energy demands, capital investment, and total annual costs (TAC) significantly compared to the conventional process. datapdf.comresearchgate.nete3s-conferences.org For a desired MMH yield, RD configurations can achieve energy savings of 7.7% to 14.85% and TAC reductions of 8.71% to 17.1%. ntnu.noe3s-conferences.org

Dividing Wall Column (DWC): A DWC can replace two conventional distillation columns, leading to substantial energy and capital savings. An optimized DWC design applied to the MMH process has been demonstrated to result in 24% savings in plant operating costs and 11.5% savings in total annual costs compared to the conventional three-column sequence.

Side-Reactor Column (SRC): Another intensified approach involves coupling a distillation column with an adiabatic side-reactor. researchgate.net This configuration can overcome some design limitations of a reactive distillation column, such as large catalyst hold-up, and appears superior to the conventional scheme in terms of capital, energy, and total annual cost. researchgate.net

Table 1: Comparison of Process Configurations for MMH Manufacturing

| Configuration | Description | Key Advantages | Reported Savings (vs. Conventional) |

|---|---|---|---|

| Conventional | Fixed-bed reactor followed by a three-column distillation train. datapdf.com | Simpler design and operation. | Baseline |

| Reactive Distillation (RD) | Reaction and separation occur in a single unit, enhancing conversion. | Reduced equipment count, improved reaction yield. e3s-conferences.org | Energy: 7.7-18.2% TAC: 8.7-17.1% datapdf.comntnu.noe3s-conferences.org |

| Dividing Wall Column (DWC) | Replaces two conventional distillation columns with a single, thermally integrated shell. | Significant reduction in energy consumption and capital cost. | Operating Costs: 24% TAC: 11.5% |

| Side-Reactor Column (SRC) | Distillation column coupled with an external side-reactor. researchgate.net | Reduces catalyst load, offers easier catalyst removal/regeneration compared to RD. researchgate.net | Superior in capital, energy, and total annual cost. researchgate.net |

The separation section of an MMH plant is crucial and energy-intensive. The reactor effluent is a multicomponent mixture containing the desired product (MMH), unreacted reactants (MeOH and MH), and byproducts (DME and MHOH). fossee.in The significant differences in the boiling points of some components facilitate separation, but challenges remain. tudelft.nl

The conventional separation process employs three distillation columns in a direct sequence: fossee.in

Column C1 (DME Separator): The first column is designed to separate the lightest component, DME, as the distillate product. fossee.indatapdf.com In some conventional designs, this column operates at high pressure (around 10 atm) to avoid the use of expensive refrigerants in the condenser.

Column C3 (Product Purification): The bottoms from C2, containing MMH and the byproduct MHOH, are fed to the final column. fossee.indatapdf.com This column separates the high-purity MMH as the distillate from the heavier MHOH, which exits as the bottom product. fossee.in This separation is particularly challenging due to the small difference in the boiling points of MMH and MHOH, which can lead to higher energy requirements and the need for more separation stages. tudelft.nl

Table 2: Conventional Multicomponent Distillation System for MMH Purification

| Column | Purpose | Feed | Distillate Product | Bottoms Product | Typical No. of Trays |

|---|---|---|---|---|---|

| C1 | DME Removal | Reactor Effluent datapdf.com | High-purity DME fossee.in | MeOH, MH, MMH, MHOH datapdf.com | 12 fossee.in |

| C2 | Reactant Recycle | Bottoms from C1 datapdf.com | Unreacted MeOH and MH (Recycled) fossee.in | MMH, MHOH fossee.in | 42 fossee.in |

| C3 | MMH Purification | Bottoms from C2 datapdf.com | High-purity MMH fossee.in | MHOH fossee.in | 22 fossee.in |

Energy Efficiency and Sustainability in Production Processes

Given the energy-intensive nature of distillation, improving energy efficiency is a primary goal in the design and optimization of the MMH production process. This not only reduces operating costs but also enhances the sustainability of the manufacturing operation.

Heat integration is a key strategy for minimizing the external energy requirements of a chemical process. datapdf.com By utilizing the heat from hot process streams to heat cold process streams, significant energy savings can be achieved. researchgate.net Pinch analysis is a systematic methodology used to calculate the minimum possible energy consumption (energy targets) for a process and to design an optimal heat exchanger network to achieve these targets. wikipedia.org

The pinch principle divides the process into two regions: a heat sink (above the pinch) that requires external heating and a heat source (below the pinch) that requires external cooling. ipieca.org For maximum energy recovery, heat should not be transferred across the pinch. wikipedia.org

In the MMH process, there are numerous opportunities for heat integration. For example, the hot effluent from the reactor or the bottom streams from the distillation columns can be used to preheat the fresh feed streams. datapdf.com A study on an intensified RD configuration for MMH production found that implementing a heat integration sequence could yield additional energy and TAC savings of up to 36.7% and 21.8%, respectively, beyond the savings from the RD column itself. datapdf.com

Reducing the consumption of utilities like steam and cooling water is directly linked to improved energy efficiency and lower operating costs. Optimizing the operating pressures of the distillation columns is one effective strategy. For instance, the DME separation column (C1) in the conventional MMH process is often operated at high pressure to raise the condenser temperature, avoiding the need for refrigeration. However, this results in a high reboiler temperature, requiring expensive high-pressure steam. By lowering the column pressure, less expensive medium- or low-pressure steam can be used for the reboiler, leading to substantial savings in steam costs, even if it necessitates the use of a refrigerant in the condenser.

The environmental footprint of MMH production is influenced by its energy consumption and the nature of its feedstocks.

Energy Consumption: Lowering energy use through process intensification and heat integration reduces the combustion of fossil fuels for steam generation, thereby decreasing CO2 emissions. researchgate.net One study noted that a proposed heat-integrated process could decrease CO2 emissions by 75% compared to the existing process. researchgate.net

Economic Assessment and Cost Minimization Strategies

The economic viability of MMH production hinges on minimizing the Total Annual Cost (TAC), which includes both capital and operating costs. acs.org The classic design trade-off in the conventional process is between the reactor size (a capital cost) and the recycle flow rate of unreacted MH (an operating cost). acs.orgresearchgate.net For any given production yield, there is an optimal balance between reactor size and recycle rate that minimizes the TAC. acs.org

Process intensification strategies have proven to be overwhelmingly superior in economic performance compared to conventional energy-intensive schemes. researchgate.net As highlighted previously, replacing conventional distillation columns with a DWC can reduce the TAC by 11.5%, while an RD configuration can lower it by up to 17.1%. e3s-conferences.org

Table 3: Economic Assessment of Different MMH Process Configurations

| Process Configuration | Operating Cost Savings | Capital Cost Savings | Total Annual Cost (TAC) Savings | Source |

|---|---|---|---|---|

| Reactive Distillation (RD) | - | Up to 31.3% | Up to 17.1% | e3s-conferences.org |

| Heat-Integrated RD | Up to 36.7% (Energy) | - | Up to 21.8% | datapdf.com |

| Dividing Wall Column (DWC) | Up to 24% | - | Up to 11.5% |

Further cost minimization can be achieved through detailed optimization of design parameters. This includes optimizing the operating pressures of distillation columns, the number of trays, and feed locations to reduce energy consumption and, consequently, utility costs. Economic analysis shows that such optimizations can lead to significant reductions in TAC and energy savings. researchgate.net However, it is noted that more realistic thermodynamic and kinetic models suggest that the production costs for MMH may be higher than previously estimated, emphasizing the need for accurate process simulation and analysis. tudelft.nl

Capital Expenditure (CAPEX) and Operational Expenditure (OPEX) Analysis

A thorough economic evaluation, encompassing both Capital Expenditure (CAPEX) and Operational Expenditure (OPEX), is fundamental to assessing the financial viability of a this compound production plant. CAPEX represents the total investment in fixed assets, while OPEX covers the ongoing costs of running the plant. menafn.comimarcgroup.com

Capital Expenditure (CAPEX) for an MMH plant typically includes the costs associated with:

Major Process Equipment: This includes the reactor (e.g., a fixed-bed catalytic reactor), distillation columns, heat exchangers (reboilers and condensers), pumps, and vessels. menafn.comtudelft.nl

Installation and Infrastructure: Costs for plant construction, piping, instrumentation, and control systems. menafn.com

Catalyst: The initial charge of the catalyst (such as Amberlyst 35) required for the reactor system. tudelft.nl

Operational Expenditure (OPEX) comprises the variable and fixed costs of production, including:

Raw Materials: The primary cost driver is the procurement of feedstocks, 2-methyl-1-heptene (B91929) and methanol (B129727). procurementresource.com

Utilities: This covers the energy required for the process, primarily steam for distillation column reboilers and cooling water for condensers. tudelft.nl Refrigeration may also be required, adding to the cost.

Labor and Maintenance: Costs associated with plant personnel and routine maintenance. menafn.com

Recent research has highlighted that early process designs for MMH may have underestimated production costs due to unrealistic assumptions about reaction kinetics and thermodynamics. A 2021 study by Patrascu et al., based on a more realistic exothermic reaction model, presented a detailed cost analysis for a plant producing 54.87 ktpy (kilotons per year) of MMH. tudelft.nl This analysis resulted in a significantly higher Total Annual Cost (TAC) of $5.3 million per year compared to previous estimates. tudelft.nl

Below is a data table summarizing the CAPEX and OPEX breakdown from this realistic process design. tudelft.nl

| Cost Category | Component | Estimated Cost (US$) |

|---|---|---|

| Capital Expenditure (CAPEX) | Reactors | 19,650 |

| Columns (Shells, Trays, Packing) | 326,900 | |

| Heat Exchangers | 224,900 | |

| Vessels | 101,900 | |

| Pumps | 41,600 | |

| Total Equipment Cost | 714,950 | |

| Total Capital Investment (TCI) | 3,431,760 | |

| Operational Expenditure (OPEX) | Raw Materials (Methanol & 2-methyl-1-heptene) | 1,008,000 |

| Utilities (Steam, Cooling Water) | 782,000 | |

| Catalyst | 5,000 | |

| Total Operating Cost | 1,795,000 |

Total Annual Cost (TAC) Optimization Frameworks

The economic performance of an MMH plant is typically measured by its Total Annual Cost (TAC), which annualizes the capital investment and adds the yearly operating costs. A central challenge in MMH process design is the classic trade-off between reactor costs and separation costs. acs.orgresearchgate.net A higher conversion in the reactor can be achieved by increasing its size (higher CAPEX) or by using a large excess of the reactant 2-methyl-1-heptene, which leads to a large recycle stream and consequently higher separation costs (higher OPEX). acs.orgepa.gov

Therefore, optimization frameworks focus on finding the ideal balance between reactor volume and recycle flow rate to minimize the TAC for a specified product yield. acs.orgepa.gov Several strategies have been investigated to enhance process efficiency and reduce costs:

Operational Parameter Optimization: Adjusting the operating pressures of the distillation columns can lead to significant utility cost savings. For instance, lowering the pressure in the first column can reduce the reboiler temperature, allowing the use of less expensive medium-pressure steam instead of high-pressure steam.

Process Intensification: A key strategy for TAC reduction is process intensification, which combines multiple operations into a single unit.

Dividing Wall Column (DWC): Replacing the conventional two-column separation sequence with a single DWC has been shown to provide substantial savings. One study demonstrated that an optimized DWC configuration could reduce plant operating costs by 24% and the TAC by 11.5% compared to the conventional process.

Reactive Distillation (RD): This approach integrates the chemical reaction and separation into a single column. An innovative RD configuration was shown to reduce energy demands by up to 18.2% and TAC by 10.8%. datapdf.com When combined with heat integration strategies, the savings in energy and TAC could be further increased to 36.7% and 21.8%, respectively. datapdf.com

| Optimization Strategy | Description | Reported Savings |

|---|---|---|

| Dividing Wall Column (DWC) | Replaces two conventional distillation columns with a single, thermally coupled column. | ~24% in Operating Costs, ~11.5% in Total Annual Cost. |

| Reactive Distillation (RD) | Combines reaction and separation in one unit, overcoming equilibrium limitations. | Up to 18.2% in Energy, 10.8% in Total Annual Cost. datapdf.com |

| RD with Heat Integration | Utilizes process heat streams to reduce external utility requirements in an RD setup. | Up to 36.7% in Energy, 21.8% in Total Annual Cost. datapdf.com |

Process Control and Dynamic System Modeling of this compound Plants

To ensure consistent product quality, operational stability, and safety, a robust process control and dynamic modeling framework is essential for MMH manufacturing plants. This involves simulating the process under different conditions and designing control systems that can effectively manage disturbances and maintain optimal performance.

Steady-State and Dynamic Process Simulation

Process simulators such as Aspen Plus, Aspen Plus Dynamics, and Unisim Design are used to model and analyze the MMH production process. tudelft.nlresearchgate.net The conventional flowsheet features a continuous stirred-tank reactor (CSTR) or a fixed-bed reactor followed by a sequence of three distillation columns for separation and purification. acs.orgepa.gov

Column 1: Separates the light byproduct, dimethyl ether (DME), from the reactor effluent. utp.edu.my

Column 2: Recovers unreacted reactants (methanol and 2-methyl-1-heptene) for recycling back to the reactor. utp.edu.my

Column 3: Separates the final this compound product from the heavy byproduct, 2-methyl-2-heptanol (B1584528) (MHOH). utp.edu.my

A significant challenge in accurately simulating this process has been the lack of experimental thermodynamic data for the byproduct MHOH. tudelft.nl Initial studies relied on predictive models like UNIQUAC and sometimes had to define MHOH as a "hypothetical component" within the simulation software. tudelft.nlresearchgate.net These models predicted a large difference in the boiling points of MMH and MHOH, suggesting an easy separation. tudelft.nl

Advanced Control Strategies (e.g., Model Predictive Control)

While basic regulatory control using Proportional-Integral-Derivative (PID) controllers is standard for individual variables like level, pressure, and temperature, advanced control strategies are better suited for managing the complex, multivariable nature of the MMH process. tudelft.nltue.nl Model Predictive Control (MPC) is an advanced method that is particularly effective for distillation trains due to its ability to handle multiple interacting variables, long delay times, and process constraints. acs.orgisa.org

MPC works by using an explicit dynamic model of the process to predict its future behavior over a set time horizon. acs.org At each control interval, it solves an optimization problem to calculate the optimal sequence of adjustments to manipulated variables (e.g., reboiler duty, reflux ratio) to keep the controlled variables (e.g., product purities) at their setpoints while respecting operational constraints. acs.orgisa.org

For the MMH process, a plantwide control structure has been developed and tested via dynamic simulation. acs.orgepa.gov Research has proposed developing an MPC strategy to replace the standard regulatory control for the separation process to maintain production at an optimal cost. utp.edu.my This advanced control layer would provide setpoints to the basic PID controllers, ensuring the entire plant operates more efficiently and closer to its economic optimum. mdpi.com

Controllability Analysis and Disturbance Rejection

Controllability analysis assesses whether a process can be maintained at a desired operating point despite the presence of external disturbances. For an MMH plant, common disturbances include changes in production rate (throughput) and variations in feed composition. acs.orgepa.gov

Dynamic simulations have demonstrated that a well-designed plantwide control structure for the MMH process is capable of effectively handling large disturbances. acs.orgepa.gov A key study proved the controllability of a realistically designed MMH process for significant production rate changes of ±20%. tudelft.nl

The established control structure for disturbance rejection includes:

Inventory Control: The fresh feed of the other reactant, 2-methyl-1-heptene, is adjusted to maintain a constant total flow of MH (fresh feed plus recycle) into the reactor. acs.orgepa.gov

Standard Loops: Conventional feedback controllers are used to manage liquid levels in column sumps and reflux drums, as well as pressures and temperatures throughout the separation train. tudelft.nl

This hierarchical control structure ensures that the plant remains stable and on-spec during upsets, preventing propagation of disturbances through the system and maintaining the economic performance of the process.

Environmental Aspects and Theoretical Fate of 2 Methoxy 2 Methylheptane in the Environment

Comparative Environmental Impact Analysis: 2-Methoxy-2-methylheptane vs. Traditional Fuel Oxygenates (e.g., MTBE)

The investigation into this compound (MMH) as a fuel additive has been largely driven by the environmental challenges posed by traditional oxygenates, most notably methyl tert-butyl ether (MTBE). MTBE was widely used to increase gasoline's octane (B31449) rating and promote cleaner combustion, thereby reducing carbon monoxide and unburned hydrocarbon emissions. acela.orgtaylorandfrancis.com However, its high water solubility and resistance to biodegradation led to widespread groundwater contamination, creating significant environmental and public health concerns. ntnu.no

In response, higher molecular weight ethers like this compound have been proposed as more environmentally benign alternatives. utp.edu.my The primary advantage of MMH over MTBE lies in its physicochemical properties, which suggest a reduced risk of environmental contamination. MMH has a higher molecular weight and, crucially, a lower solubility in water. ntnu.no This decreased water solubility makes it less likely to partition into groundwater from gasoline spills and leaks, mitigating one of the major drawbacks of MTBE. While MTBE's high mobility in soil allows it to travel quickly and contaminate large volumes of groundwater, the properties of MMH suggest it would be less mobile and more likely to sorb to soil particles. epa.gov

The following table provides a comparative overview of the key properties of this compound and MTBE relevant to their environmental impact.

| Property | This compound (MMH) | Methyl tert-butyl ether (MTBE) | Environmental Significance |

|---|---|---|---|

| Molecular Weight (g/mol) | 144.25 nih.gov | 88.15 epa.gov | Higher molecular weight is often associated with lower volatility and water solubility. |

| Water Solubility | Low ntnu.no | High (48,000 mg/L) researchgate.net | Lower solubility reduces the potential for groundwater contamination from spills. ntnu.no |

| Boiling Point (°C) | ~151.4 (Predicted) | 55.2 epa.gov | Lower volatility can mean reduced evaporative emissions. |

| Primary Environmental Concern | Largely theoretical, pending widespread use. | Widespread groundwater contamination due to high solubility and persistence. epa.gov | Highlights the shift in design focus toward minimizing water contamination potential. |

Theoretical Environmental Partitioning and Distribution in Multimedia Systems (Air, Water, Soil)

The theoretical distribution of a chemical in the environment is governed by its physical and chemical properties, such as vapor pressure, water solubility, and its octanol-water partition coefficient (Kow). For this compound, these properties dictate how it would theoretically partition between air, water, and soil.

Compared to fuel components like benzene (B151609) and particularly MTBE, fuel oxygenates generally exhibit higher water solubility and lower sorption constants, making them more mobile in aqueous environments. researchgate.net However, MMH was specifically developed to counter this trend. ntnu.no Its larger, more hydrophobic alkyl chain and higher molecular weight compared to MTBE suggest a higher Kow and a lower Henry's Law constant.

A higher Kow value indicates a greater tendency to partition into organic matter, such as soil organic carbon, rather than remaining in water. This implies that if released into the environment, MMH would be more likely to adsorb to soil and sediment particles compared to MTBE, reducing its mobility in groundwater. epa.gov Its lower predicted volatility suggests it would be less likely to partition significantly into the atmosphere from water bodies compared to more volatile compounds.

The following table outlines the theoretical environmental partitioning behavior of this compound.

| Environmental Compartment | Theoretical Partitioning Behavior of this compound | Governing Factors |

|---|---|---|

| Air | Moderate to low. As a volatile organic compound (VOC), it will partition into the atmosphere, but its lower vapor pressure compared to MTBE suggests a lesser tendency. | Vapor Pressure, Henry's Law Constant |

| Water | Low. Designed for low water solubility to prevent the issues seen with MTBE. It is expected to be significantly less soluble, thus limiting its concentration and transport in surface and groundwater. ntnu.no | Water Solubility, Octanol-Water Partition Coefficient (Kow) |

| Soil & Sediment | Moderate to high sorption. Its higher molecular weight and greater hydrophobicity suggest stronger adsorption to organic matter in soil and sediment compared to MTBE, leading to lower mobility. | Soil Organic Carbon-Water Partitioning Coefficient (Koc), derived from Kow |

| Biota | Potential for bioaccumulation may be higher than for MTBE due to its greater lipophilicity (higher Kow), but specific studies are lacking. | Octanol-Water Partition Coefficient (Kow) |

Theoretical Photodegradation and Hydrolytic Pathways

Once released into the environment, the persistence of this compound is determined by its susceptibility to degradation processes. The two primary abiotic degradation pathways are hydrolysis and photodegradation.

Hydrolytic Pathways: Ethers are a class of organic compounds known for their general stability and resistance to hydrolysis under typical environmental conditions (i.e., neutral pH). libretexts.org The ether linkage (C-O-C) in this compound is not expected to undergo significant hydrolytic cleavage in surface water or groundwater. Therefore, hydrolysis is not considered a major environmental fate pathway for this compound.

Role of this compound in Cleaner Combustion and Emissions Reduction Research

This compound has garnered attention in research primarily for its potential to facilitate cleaner fuel combustion and reduce harmful vehicle emissions. elsevierpure.com Like other oxygenates, its role is to introduce oxygen directly into the fuel mixture. acela.orgtaylorandfrancis.com This added oxygen can lead to more complete combustion in an engine's cylinders, which in turn reduces the formation of carbon monoxide (CO) and unburned hydrocarbons (HC) in the exhaust. iea-amf.org

The use of ethers as fuel additives can also dilute or displace gasoline components that are considered less desirable, such as sulfur and aromatics like benzene. acela.org By enhancing the octane rating of the fuel, MMH can serve as a replacement for other octane boosters that have greater environmental impacts. Research into the production of MMH, including optimizing synthesis through methods like reactive distillation, aims to make it a cost-effective and energy-efficient alternative for refineries seeking to comply with stringent environmental regulations on fuel composition. ntnu.noelsevierpure.com

The table below summarizes the expected impact of using this compound as a fuel oxygenate on regulated vehicle emissions, based on the general performance of ether oxygenates.

| Exhaust Emission | Expected Impact of this compound Addition | Mechanism of Action |

|---|---|---|

| Carbon Monoxide (CO) | Decrease iea-amf.org | The oxygen content of the fuel promotes more complete oxidation of carbon to CO₂, reducing CO formation. acela.org |

| Unburned Hydrocarbons (HC) | Decrease iea-amf.org | Improved combustion efficiency means less unburned fuel is expelled in the exhaust. taylorandfrancis.com |

| Nitrogen Oxides (NOx) | Variable (Potential for slight increase) iea-amf.org | Oxygenates can sometimes lead to higher peak combustion temperatures, which can favor the formation of NOx. |

| Volatile Organic Compounds (VOCs) | Decrease | Contributes to an overall reduction in reactive VOCs that are precursors to ground-level ozone (smog). |

Computational Chemistry and Molecular Modeling of 2 Methoxy 2 Methylheptane

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations are fundamental to understanding the electronic structure of 2-Methoxy-2-methylheptane, which in turn governs its reactivity. Methods such as Density Functional Theory (DFT) are frequently employed to calculate a variety of electronic properties and reactivity descriptors. For aliphatic ethers, functionals like M05-2X and B3LYP have been shown to provide reliable results. acs.org

The electronic distribution in this compound is characterized by the electronegative oxygen atom, which polarizes the adjacent C-O bonds. This results in a net dipole moment and influences the molecule's interactions. A full geometry optimization and frequency calculation at a suitable level of theory, for instance, M06-2X/def2-TZVP, would yield the optimized 3D structure, vibrational frequencies, and various thermodynamic properties. nih.gov

From the optimized electronic structure, several reactivity descriptors can be derived. These descriptors, rooted in conceptual DFT, help predict how the molecule will interact with other chemical species. frontiersin.orgscielo.org.mx Key descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Ionization Potential (IP) and Electron Affinity (EA): These are directly related to the HOMO and LUMO energies, respectively, and quantify the energy required to remove an electron and the energy released when an electron is added.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. These are calculated from the IP and EA.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons.

While specific QM calculations for this compound are not abundant in the literature, data for similar aliphatic ethers and computational chemistry databases provide expected values for some of its properties.

| Property/Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C9H20O | Basic molecular composition. nih.gov |

| Molecular Weight | 144.25 g/mol | Mass of one mole of the substance. nih.gov |

| XLogP3 | 3.0 | A measure of lipophilicity. lookchem.com |

| Hydrogen Bond Donor Count | 0 | Indicates the molecule cannot donate hydrogen bonds. lookchem.com |

| Hydrogen Bond Acceptor Count | 1 | The ether oxygen can accept a hydrogen bond. lookchem.com |

| Rotatable Bond Count | 5 | Indicates conformational flexibility. lookchem.com |

| Complexity | 76.8 | A measure of the complexity of the molecular structure. lookchem.com |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

The presence of five rotatable bonds in this compound suggests significant conformational flexibility. lookchem.com Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the dynamic behavior of the molecule, including bond rotations, angle bending, and non-bonded interactions.

A typical MD simulation of this compound would involve placing the molecule in a simulation box, often with an explicit solvent like water or a non-polar solvent to mimic reaction or processing conditions. The interactions between atoms are described by a force field, a set of parameters that define the potential energy of the system.

Through MD simulations, one can:

Identify low-energy conformers: By analyzing the trajectory of the simulation, it is possible to identify the most stable conformations of the molecule and the energy barriers between them. researchgate.net For this compound, this would involve understanding the preferred orientations of the long heptyl chain relative to the methoxy (B1213986) group.

Analyze solution behavior: MD simulations can provide insights into how this compound interacts with solvent molecules. This includes the formation of solvation shells and the dynamics of solvent molecules around the solute. acs.orgnih.gov This is particularly relevant for understanding its solubility and behavior in mixed-solvent systems, which are common in industrial processes.

Study aggregation and phase behavior: At higher concentrations, MD simulations can be used to study the self-assembly and phase behavior of this compound. All-atom molecular dynamics can be employed to investigate micelle formation and other aggregation phenomena in aqueous solutions. nih.gov

| Simulation Type | Objective | Expected Insights |

|---|---|---|

| Single molecule in vacuum | Conformational analysis | Identification of stable conformers and rotational energy barriers. |

| Single molecule in explicit solvent (e.g., water, methanol) | Solvation behavior | Analysis of radial distribution functions to understand solvent structuring around the molecule. |

| Multiple molecules in solution | Aggregation properties | Investigation of self-assembly and potential for micelle formation. |

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

The synthesis of this compound typically involves the etherification of 2-methyl-1-heptene (B91929) or 2-methyl-2-heptene (B165378) with methanol (B129727), often catalyzed by an acid. utp.edu.my DFT calculations are instrumental in elucidating the detailed mechanism of such reactions. By mapping the potential energy surface, DFT can identify the transition states and intermediates involved in the reaction pathway.

A plausible mechanism for the acid-catalyzed etherification of 2-methyl-2-heptene with methanol to form this compound involves the following steps:

Protonation of the alkene by the acid catalyst to form a tertiary carbocation.

Nucleophilic attack of methanol on the carbocation.

Deprotonation of the resulting oxonium ion to yield the ether product and regenerate the catalyst.

DFT calculations can be used to:

Determine the activation energies for each step of the reaction, thus identifying the rate-determining step. nih.gov

Investigate the stereoselectivity of the reaction if chiral centers are involved.

Evaluate the catalytic cycle by modeling the interaction of the reactants and intermediates with the catalyst. nrel.gov

Explore alternative reaction pathways and side reactions, such as the formation of dimethyl ether and 2-methyl-2-heptanol (B1584528). researchgate.net

DFT studies on similar etherification reactions have provided detailed insights into the transition state structures and the role of the catalyst in lowering the activation barriers. acs.orgacs.org

| Reaction Step | Computational Objective | Expected Outcome |

|---|---|---|

| Protonation of 2-methyl-2-heptene | Locate the transition state for proton transfer. | Determine the activation energy for carbocation formation. |

| Nucleophilic attack by methanol | Model the approach of methanol to the carbocation. | Calculate the energy barrier for the formation of the C-O bond. |

| Deprotonation | Simulate the removal of a proton from the oxonium ion. | Confirm the regeneration of the catalyst and formation of the final product. |

Computational Thermodynamics for Reaction Energetics

Computational thermodynamics, often performed in conjunction with QM calculations, provides crucial data on the energetics of reactions involving this compound. The enthalpy, entropy, and Gibbs free energy of reaction can be calculated to determine the feasibility and spontaneity of the synthesis process under different conditions.

The formation of this compound from 2-methyl-2-heptene and methanol is known to be a slightly exothermic reversible reaction. tudelft.nl Computational methods can provide more precise values for the heat of reaction. High-level ab initio methods, such as coupled-cluster theory (e.g., CCSD(T)), can yield highly accurate thermodynamic data, often referred to as "gold standard" computational chemistry. researchgate.net

By calculating the thermodynamic properties of reactants, products, and transition states, it is possible to construct a detailed energy profile for the reaction. This information is vital for reactor design and process optimization. For example, knowing the exothermicity of the reaction is essential for designing appropriate heat exchange systems. tudelft.nl

Furthermore, computational thermodynamics can be used to predict various physical properties of this compound, such as its vapor pressure and heat capacity, which are important for process simulations. tudelft.nl

| Reaction | Enthalpy of Reaction (ΔH) | Reference |

|---|---|---|

| Etherification of 2,4,4-trimethyl-1-pentene (B89804) with methanol | -19,280 kJ/kmol | tudelft.nl |

| Etherification of 2,4,4-trimethyl-2-pentene (B94453) with methanol | -22,786 kJ/kmol | tudelft.nl |

| Etherification of 2-methyl-1-butene (B49056) with methanol (TAME formation) | -36,434 kJ/mol | tudelft.nl |

| Etherification of 2-methyl-2-butene (B146552) with methanol (TAME formation) | -29,267 kJ/mol | tudelft.nl |

The data for analogous reactions suggest that the formation of this compound is indeed an exothermic process.

Chemoinformatics and QSAR/QSPR Modeling (focus on properties relevant to synthesis/processing)

Chemoinformatics involves the use of computational methods to analyze chemical information. Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling is a key area of chemoinformatics that aims to establish mathematical relationships between the chemical structure of a molecule and its biological activity or physical properties. nih.gov

For this compound, QSPR models can be particularly useful for predicting properties relevant to its synthesis and processing, such as boiling point, viscosity, and flash point. These models are typically built using a set of known data for a series of related compounds and a variety of molecular descriptors.

The descriptors used in QSPR models can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Quantum-chemical descriptors: Calculated using QM methods, as described in section 7.1.

Constitutional descriptors: Simple counts of atoms, bonds, etc.

For instance, a QSPR model for the boiling point of aliphatic ethers could be developed using descriptors that capture molecular size, polarity, and branching. acs.orgnih.govacs.org The boiling point of this compound has been reported to be 160.5°C at 101.6 kPa. A robust QSPR model would be able to predict this value based on its molecular structure.

Such models are valuable for:

Screening potential alternative fuel additives: By predicting their physical properties without the need for experimental measurements.

Optimizing process conditions: By providing estimates of properties that are difficult to measure experimentally.

Property prediction for novel compounds: Assisting in the design of new ethers with desired properties.

| Descriptor Type | Example Descriptor | Relevance to Synthesis/Processing |

|---|---|---|

| Constitutional | Molecular Weight | Correlates with boiling point and viscosity. |

| Topological | Wiener Index | Relates to molecular branching and compactness, affecting intermolecular forces. |

| Geometrical | Molecular Surface Area | Influences intermolecular interactions and solubility. |

| Quantum-Chemical | Dipole Moment | A measure of polarity, affecting boiling point and solubility. |

Future Directions and Emerging Research Avenues for 2 Methoxy 2 Methylheptane

Development of Novel and Sustainable Catalytic Materials

The synthesis of 2-Methoxy-2-methylheptane via the etherification of 2-methyl-1-heptene (B91929) and methanol (B129727) is critically dependent on the catalyst used. acs.org While ion-exchange resins like Amberlyst have been traditionally employed, future research is focused on developing catalysts that offer higher activity, selectivity, and stability, with an emphasis on sustainability.

Current research directions include:

Hierarchical Zeolites: Creating zeolites with a combination of micropores and mesopores can enhance accessibility to active sites for bulky molecules like 2-methyl-1-heptene, potentially increasing reaction rates and reducing deactivation.

Functionalized Mesoporous Silicas: Materials like SBA-15 can be functionalized with sulfonic acid groups, offering high surface areas and tunable acidic properties. These materials are noted for their potential to rival the activity of traditional resins.

Solid Superacids: Developing robust solid superacids, such as sulfated zirconia, could offer higher catalytic activity at lower temperatures, improving energy efficiency and minimizing side reactions like the formation of dimethyl ether (DME) and 2-methyl-2-heptanol (B1584528) (MHOH). researchgate.net

Waste-Derived Catalysts: A significant push in green chemistry is the valorization of waste streams. mdpi.com Research into converting industrial or electronic waste into effective catalysts for etherification could provide a circular economy approach, reducing both costs and environmental impact. mdpi.com For instance, developing catalysts from waste-derived metals could offer a sustainable alternative to conventional materials. sciencedaily.com

| Catalyst Type | Key Characteristics | Research Focus | Potential Advantages |

|---|---|---|---|

| Ion-Exchange Resins (e.g., Amberlyst) | Current standard; good activity but limited thermal stability. | Improving thermal and mechanical stability. | Well-understood performance baseline. |

| Hierarchical Zeolites | High thermal stability and shape selectivity. | Optimizing pore structure to improve mass transport. | Higher resistance to deactivation; improved product selectivity. |

| Supported Heteropolyacids | Strong Brønsted acidity; high activity. jst.go.jp | Improving stability and preventing leaching from supports. jst.go.jp | Very high reaction rates, potentially at milder conditions. |

| Waste-Derived Catalysts | Sourced from industrial or electronic waste. mdpi.com | Developing efficient metal extraction and catalyst synthesis methods. | Lower cost; contributes to a circular economy. |

Integration of Artificial Intelligence and Machine Learning in Process Optimization and Design

Emerging research applications include:

Predictive Modeling: ML models, such as neural networks, can be trained on experimental and operational data to predict reaction yields, product purity, and energy consumption under various conditions (e.g., temperature, pressure, reactant ratios). researchgate.netpharmafeatures.com This allows for rapid virtual screening of process parameters before physical implementation.

Real-Time Optimization: AI can analyze live data from sensors within the reactor and distillation columns to continuously adjust operating parameters. intelecy.com This is particularly valuable for complex systems like reactive distillation, enabling operators to maintain optimal performance and respond instantly to disturbances. intelecy.combioprocessonline.com

Catalyst Discovery: ML algorithms can accelerate the discovery of new catalytic materials by identifying patterns between a catalyst's structure and its performance. This data-driven approach can guide researchers toward the most promising candidates for MMH synthesis, reducing the need for extensive trial-and-error experimentation.

Fuel Formulation Design: AI frameworks are being developed to design fuel mixtures with specific target properties. nih.govkaust.edu.sa By integrating predictive models for properties like octane (B31449) number and sooting tendency, AI can help formulate gasoline blends that optimally incorporate MMH to meet performance and emissions standards. nih.gov

| Application Area | AI/ML Technique | Data Input | Potential Impact |

|---|---|---|---|

| Process Control | Reinforcement Learning, Neural Networks | Real-time sensor data (temperature, pressure, flow rates, composition) | Reduced energy consumption, improved product consistency, faster response to upsets. |

| Catalyst Design | Graphical Neural Networks (GNNs), Genetic Algorithms | Catalyst structural data, experimental performance metrics (conversion, selectivity) | Accelerated discovery of more efficient and sustainable catalysts. |

| Predictive Maintenance | Support Vector Machines, Anomaly Detection | Equipment vibration, temperature, and pressure history | Reduced unplanned downtime, lower maintenance costs. |

| Yield Forecasting | Regression Models, Deep Learning | Historical process data, feedstock quality | Improved production planning and resource allocation. |

Exploration of Green Chemistry Principles in this compound Production

The framework of Green Chemistry, guided by its 12 principles, offers a comprehensive roadmap for making the production of this compound more environmentally benign. yale.eduepa.gov Future research will increasingly focus on integrating these principles into every step of the process, from feedstock selection to final product purification.

Key applications of Green Chemistry principles include:

Use of Renewable Feedstocks (Principle 7): While methanol can be produced from renewable sources (biomethanol), the reactant 2-methyl-1-heptene is typically derived from petrochemicals. youtube.com A major research avenue is the development of bio-based routes to produce C8 olefins like 2-methyl-1-heptene from biomass, such as lignocellulose or lipid oils. researchgate.netgreenchemistry-toolkit.org

Catalysis (Principle 9): Moving from stoichiometric reagents to highly selective, recyclable catalysts is a core tenet. acs.org As detailed in section 8.1, the development of heterogeneous solid acid catalysts that can be easily separated and reused minimizes waste and improves process efficiency. acs.org

Design for Energy Efficiency (Principle 6): The conventional MMH process, involving a reactor and multiple distillation columns, is energy-intensive. researchgate.netresearchgate.net Future research focuses on process intensification techniques like catalytic distillation, which combines reaction and separation in a single unit, significantly reducing energy requirements. researchgate.netresearchgate.net Further optimization involves designing catalysts that operate effectively at lower temperatures and pressures. epa.gov

Waste Prevention (Principle 1): The primary goal is to prevent the formation of byproducts like DME and MHOH. consensus.app This can be achieved by developing more selective catalysts and using AI/ML to fine-tune reaction conditions to favor MMH formation.

| Principle | Application in MMH Production | Research Goal |

|---|---|---|

| 1. Prevent Waste | Minimize formation of DME and MHOH byproducts. | Develop catalysts with >99% selectivity; optimize reactor conditions. |

| 2. Atom Economy | The etherification reaction is an addition reaction with 100% theoretical atom economy. | Maximize reaction conversion and selectivity to approach theoretical atom economy. |

| 6. Design for Energy Efficiency | Reduce heating/cooling loads in reactors and reboilers for distillation columns. | Implement process intensification (e.g., catalytic distillation); develop low-temperature catalysts. |

| 7. Use of Renewable Feedstocks | Replace fossil-fuel-derived reactants. | Develop viable pathways to produce 2-methyl-1-heptene from biomass. |

| 9. Catalysis | Utilize solid, recyclable catalysts instead of corrosive liquid acids. | Design highly active, stable, and easily separable heterogeneous catalysts. |

Advanced Materials Science Applications (e.g., membranes for separation, novel reactor designs)

Innovations in materials science are poised to revolutionize the hardware used in chemical production. For this compound, this means moving beyond conventional reactors and distillation columns to more sophisticated, efficient, and compact systems.

Key research areas include:

Additive Manufacturing (3D Printing) of Reactors: 3D printing allows for the fabrication of reactors with highly complex internal geometries that are impossible to create with traditional manufacturing. sintef.norapidtech-3d.de For MMH synthesis, this could mean printing microreactors or structured catalyst supports with optimized flow paths and enormous surface-area-to-volume ratios. rsc.orgsrce.hr This enhances mass and heat transfer, leading to higher conversion rates and better temperature control, which is crucial for the exothermic etherification reaction. sintef.notudelft.nl

Membrane Separation Technology: The separation of unreacted methanol and 2-methyl-1-heptene from the MMH product is a major energy cost. Advanced membrane technology offers a non-thermal alternative to distillation. frontiersin.org Research is focused on developing polymer or ceramic membranes that are selectively permeable to either methanol or the larger ether molecule. tandfonline.comairliquide.com Pervaporation, for instance, could be used to selectively remove methanol from the reactor effluent, shifting the reaction equilibrium towards the product and simplifying downstream purification. tandfonline.com

Integrated Catalytic Materials: Future reactors may feature catalysts directly integrated into their structure. For example, the internal channels of a 3D-printed reactor could be coated with a catalytic layer, combining the reaction and catalyst support into a single, highly efficient unit. rsc.org

| Process Step | Conventional Technology | Advanced Materials Application | Key Advantage |

|---|---|---|---|

| Reaction | Packed Bed or Stirred Tank Reactor | 3D-Printed Microreactor with Integrated Catalyst | Superior heat/mass transfer, process intensification, enhanced safety. |

| Product Separation | Multiple Distillation Columns | Pervaporation or Nanofiltration Membrane System | Lower energy consumption, smaller footprint, potential for hybrid systems. |

| Catalyst Handling | Loose pellets or powders in a packed bed. | Structured catalyst supports (e.g., monoliths, foams). | Lower pressure drop, improved catalyst effectiveness, easier handling. |

Multiscale Modeling and Simulation of Complex Reaction-Separation Systems

To achieve true process optimization, a deep understanding of the interplay between phenomena at all scales—from molecular interactions to full-scale plant operation—is required. Multiscale modeling provides a powerful computational framework to connect these scales, enabling a more rational and predictive approach to designing and optimizing the this compound production process.

The hierarchical approach involves:

Quantum Mechanics (Atomic Scale): Using methods like Density Functional Theory (DFT), researchers can model the etherification reaction on the catalyst surface. This provides fundamental insights into reaction mechanisms and activation energies, which are crucial for designing better catalysts.

Computational Fluid Dynamics (CFD) (Reactor Scale): CFD is used to simulate the fluid flow, heat transfer, and reaction kinetics within the reactor (e.g., a packed bed or a reactive distillation column). researchgate.nettuwien.at This allows for the optimization of reactor design and operating conditions to ensure uniform temperature distribution and maximize conversion. researchgate.net

| Scale | Modeling Technique | Objective | Information Passed to Higher Scale |

|---|---|---|---|

| Atomic (~Å) | Quantum Mechanics (DFT) | Determine reaction pathways and activation energies on catalyst surface. | Intrinsic reaction rate constants. |

| Mesoscale (~nm-μm) | Kinetic Monte Carlo, Molecular Dynamics | Model diffusion within catalyst pores and its effect on reaction rates. | Effective reaction kinetics, catalyst effectiveness factor. |

| Reactor (~cm-m) | Computational Fluid Dynamics (CFD) | Simulate flow, heat, and mass transfer inside the reactor. | Reactor performance model (conversion, selectivity vs. conditions). |

| Plant (~10s of m) | Process Simulation (e.g., Aspen Plus) | Optimize the entire flowsheet, including separation and recycle streams. | Total annual cost, energy consumption, overall plant efficiency. |

Q & A

Q. What are the conventional synthesis routes for 2-methoxy-2-methylheptane (MMH), and what are their limitations?

MMH is synthesized via the equilibrium-limited etherification reaction between methanol and 2-methyl-1-heptene (MH) in the presence of an acid resin catalyst. Traditional methods use a reactor followed by three distillation columns for separation. Key limitations include high capital and operating costs due to large reactor sizes or excess MH required to achieve high yields (>99%) .

Q. What are the primary applications of MMH in scientific research?

MMH is studied as a gasoline additive to replace methyl tert-butyl ether (MTBE) due to its lower water solubility and reduced environmental impact. Its applications extend to understanding etherification kinetics, separation process optimization, and catalyst performance under industrial conditions .

Q. Which analytical techniques are suitable for characterizing MMH and its reaction byproducts?

Gas chromatography (GC) and mass spectrometry (MS) are commonly used to analyze MMH purity and detect byproducts like dimethyl ether (DME) and 2-methyl-2-heptanol (MHOH). Kinetic studies employ nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to monitor reaction progress .

Q. What safety considerations are critical when handling MMH in laboratory settings?

The acid resin catalyst used in MMH synthesis has a maximum operational temperature limit of 400 K. Proper ventilation, personal protective equipment (PPE), and adherence to protocols for handling volatile organic compounds (VOCs) are essential. Waste must be treated by certified facilities to prevent environmental contamination .

Advanced Research Questions

Q. How does reactive distillation (RD) improve MMH production efficiency compared to conventional methods?

RD integrates reaction and separation into a single column, reducing energy consumption by 7.7–14.85% and capital costs by 31.3%. Key design parameters include reactive zone placement, reflux ratio optimization, and catalyst holdup adjustments to overcome temperature constraints of the acid resin catalyst. RD also minimizes byproduct formation through continuous reactant removal .

Q. How can researchers resolve contradictions in reported energy savings for RD configurations?

Discrepancies in energy savings (e.g., 7.7% vs. 14.85%) arise from differences in catalyst activity, column pressure, and feed location strategies. Systematic sensitivity analyses of design variables, validated via process simulation tools (e.g., Aspen Plus), are recommended to reconcile conflicting data .

Q. What strategies mitigate undesirable byproducts like DME and MHOH in MMH synthesis?

The irreversible side reaction producing DME and MHOH is suppressed by optimizing methanol-to-MH ratios, reducing residence time in high-temperature zones, and employing selective catalysts. RD configurations inherently limit byproduct accumulation through continuous separation of MMH from reactants .

Q. How do reaction kinetics influence the design of MMH production systems?

The rate equations for MMH (desired) and DME/MHOH (undesired) reactions are expressed as:

- $ r_{\text{MMH}} = k_1 \cdot x_{\text{MeOH}} \cdot x_{\text{MH}} - k_{-1} \cdot x_{\text{MMH}} $

- Kinetic parameters () dictate reactor sizing and temperature profiles. Pilot-scale experiments combined with computational fluid dynamics (CFD) models enhance scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。